2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide
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Overview
Description
2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a complex structure with a pyrroloquinoline core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
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Formation of the Pyrroloquinoline Core: : This can be achieved through a series of cyclization reactions involving appropriate starting materials such as substituted anilines and aldehydes. The reaction conditions often involve the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process .
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Introduction of the Fluoro and Methoxy Groups: : The fluoro and methoxy substituents are introduced through nucleophilic substitution reactions. Common reagents for these steps include fluorinating agents like diethylaminosulfur trifluoride (DAST) and methoxylating agents such as sodium methoxide .
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Formation of the Benzamide Moiety: : The final step involves the coupling of the pyrroloquinoline intermediate with a benzoyl chloride derivative to form the benzamide structure. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .
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Reduction: : Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine. Typical reducing agents for this transformation include lithium aluminum hydride and sodium borohydride .
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Substitution: : The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. This type of reaction often requires the use of a catalyst like palladium on carbon .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Palladium on carbon, various nucleophiles
Major Products
Oxidation: Hydroxylated derivatives
Reduction: Aminated derivatives
Substitution: Substituted derivatives with different nucleophiles
Scientific Research Applications
2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide has a wide range of applications in scientific research:
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Chemistry: : It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry .
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Biology: : The compound exhibits biological activity and is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation .
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders .
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Industry: : It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription, which is crucial for its anticancer activity. Additionally, it may interact with specific proteins involved in signal transduction pathways, thereby modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(7-methoxy-2,3-dihydro-1H-indole-1-yl)benzamide
- 2-fluoro-N-(7-methoxy-2,3-dihydro-1H-quinoline-1-yl)benzamide
- 2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-yl)benzamide
Uniqueness
Compared to similar compounds, 2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide exhibits unique properties due to the presence of the pyrroloquinoline core. This structure imparts enhanced biological activity and specificity for certain molecular targets, making it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C19H16FN3O2 |
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Molecular Weight |
337.3 g/mol |
IUPAC Name |
2-fluoro-N-(7-methoxy-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide |
InChI |
InChI=1S/C19H16FN3O2/c1-25-14-7-6-12-10-13-8-9-23(18(13)21-17(12)11-14)22-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,22,24) |
InChI Key |
UVWIIBQYBFRKLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC3=C(CCN3NC(=O)C4=CC=CC=C4F)C=C2C=C1 |
Origin of Product |
United States |
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